![molecular formula C19H21N5O3S B13927781 N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)
N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide
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Overview
Description
N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazine ring, a methoxyphenyl group, and a propanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 3-aminobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction parameters, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Uniqueness
N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide is unique due to its combination of a triazine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-[[4-(2-methoxyphenyl)-1,3,5-triazin-2-yl]amino]phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C19H21N5O3S/c1-3-11-28(25,26)24-15-8-6-7-14(12-15)22-19-21-13-20-18(23-19)16-9-4-5-10-17(16)27-2/h4-10,12-13,24H,3,11H2,1-2H3,(H,20,21,22,23) |
InChI Key |
XIPVMDXEDOTHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)NC2=NC=NC(=N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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